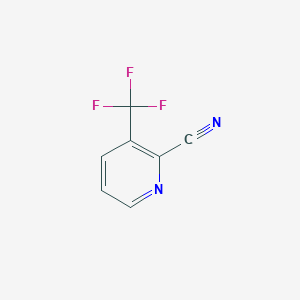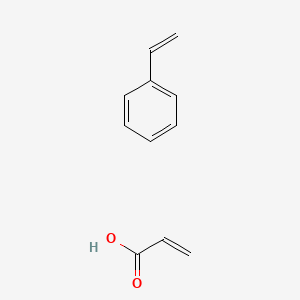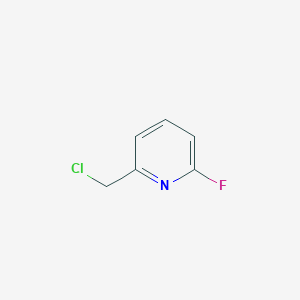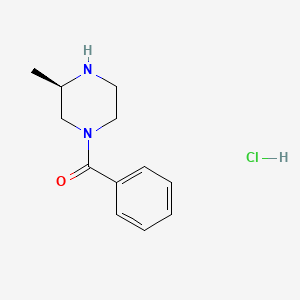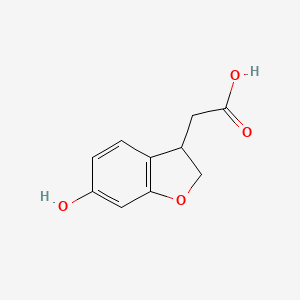
2-(6-Hydroxy-2,3-dihydrobenzofuran-3-yl)acetic acid
Vue d'ensemble
Description
“2-(6-Hydroxy-2,3-dihydrobenzofuran-3-yl)acetic acid” is a chemical compound with the molecular formula C10H10O4 . It has a molecular weight of 194.19 . This compound is related to benzofuran derivatives, which are found in a wide range of natural and synthetic compounds with various biological and pharmacological applications .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H10O4/c11-7-2-1-6-3-8(5-10(12)13)14-9(6)4-7/h1-2,4,8,11H,3,5H2,(H,12,13) . This indicates the presence of a benzofuran ring with a hydroxyl group at the 6-position and an acetic acid group at the 2-position .Physical And Chemical Properties Analysis
The physical and chemical properties of “2-(6-Hydroxy-2,3-dihydrobenzofuran-3-yl)acetic acid” include a molecular weight of 194.19 and a storage temperature at room temperature .Applications De Recherche Scientifique
Germination Inhibition
- Application : Research by Oh et al. (2002) has shown that compounds related to 2-(6-Hydroxy-2,3-dihydrobenzofuran-3-yl)acetic acid exhibit germination inhibitory properties. Specifically, similar compounds isolated from Erigeron annuus flowers demonstrated inhibitory effects on lettuce seed germination (Oh et al., 2002).
Biodegradation and Environmental Implications
- Application : Li et al. (2009) explored the biodegradation of dibenzofuran derivatives by a specific strain of Pseudomonas putida. This research highlights the potential environmental applications in degrading pollutants that share structural similarities with 2-(6-Hydroxy-2,3-dihydrobenzofuran-3-yl)acetic acid (Li et al., 2009).
Antibacterial Activity
- Application : Ravi et al. (2012) conducted research on dihydrobenzofurans with antibacterial properties. They found that certain dihydrobenzofurans, similar in structure to 2-(6-Hydroxy-2,3-dihydrobenzofuran-3-yl)acetic acid, showed moderate antibacterial activity against various strains of bacteria (Ravi et al., 2012).
Synthesis Techniques
- Application : Sako et al. (2004) developed methods for the synthesis of compounds closely related to 2-(6-Hydroxy-2,3-dihydrobenzofuran-3-yl)acetic acid. This research is crucial for synthesizing similar compounds for various applications, including pharmaceuticals and chemicals (Sako et al., 2004).
Novel Heterocyclic Compounds
- Application : Patankar et al. (2008) utilized a compound structurally similar to 2-(6-Hydroxy-2,3-dihydrobenzofuran-3-yl)acetic acid for the synthesis of novel heterocyclic compounds. This has implications in the development of new materials and pharmaceuticals (Patankar et al., 2008).
Antiangiogenic Activity
- Application : Apers et al. (2002) investigated synthetic dihydrobenzofuran lignans for their antiangiogenic activity. These studies are significant for cancer research and therapy, considering the structural relation to 2-(6-Hydroxy-2,3-dihydrobenzofuran-3-yl)acetic acid (Apers et al., 2002).
Orientations Futures
Benzofuran derivatives, such as “2-(6-Hydroxy-2,3-dihydrobenzofuran-3-yl)acetic acid”, have been identified as promising scaffolds for the development of new therapeutic agents, particularly antimicrobial agents . This suggests potential future directions in the research and development of benzofuran-based compounds.
Propriétés
IUPAC Name |
2-(6-hydroxy-2,3-dihydro-1-benzofuran-3-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O4/c11-7-1-2-8-6(3-10(12)13)5-14-9(8)4-7/h1-2,4,6,11H,3,5H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGXRWHAYNFAHBM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C2=C(O1)C=C(C=C2)O)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50630654 | |
| Record name | (6-Hydroxy-2,3-dihydro-1-benzofuran-3-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50630654 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(6-Hydroxy-2,3-dihydrobenzofuran-3-yl)acetic acid | |
CAS RN |
1000414-37-8 | |
| Record name | (6-Hydroxy-2,3-dihydro-1-benzofuran-3-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50630654 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

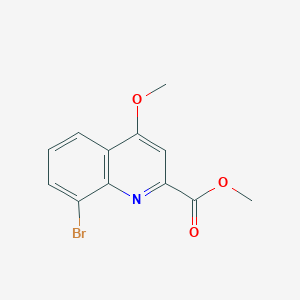
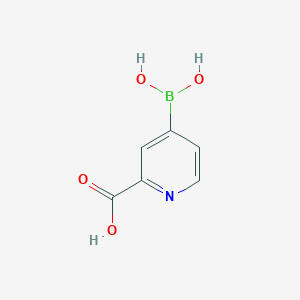
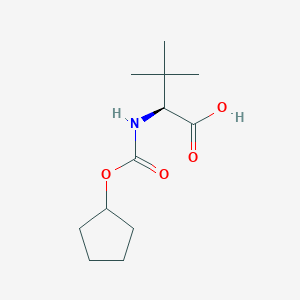
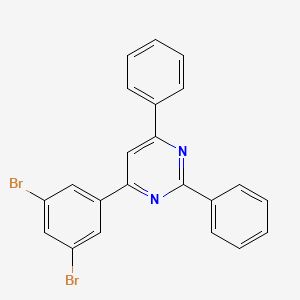
![4-(2-Chloro-6-((4-(methylsulfonyl)piperazin-1-yl)methyl)thieno[3,2-d]pyrimidin-4-yl)morpholine](/img/structure/B1592588.png)
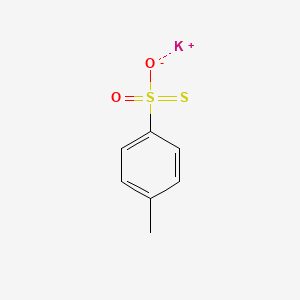
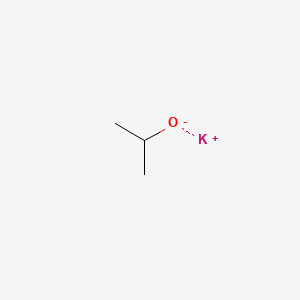

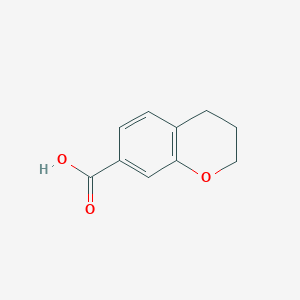
![1-amino-4,5-dihydro-1H-benzo[d]azepin-2(3H)-one](/img/structure/B1592599.png)
